3-(2-Chlorobenzoyl)-5-fluoropyridine
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Overview
Description
3-(2-Chlorobenzoyl)-5-fluoropyridine is an organic compound that features a pyridine ring substituted with a 2-chlorobenzoyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorobenzoyl)-5-fluoropyridine typically involves the acylation of 5-fluoropyridine with 2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chlorobenzoyl)-5-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The fluorine atom on the pyridine ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoyl derivatives.
Electrophilic Aromatic Substitution: Nitrated or sulfonated pyridine derivatives.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
3-(2-Chlorobenzoyl)-5-fluoropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzoyl)-5-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Chlorobenzoyl chloride
- 5-Fluoropyridine
- 2-Fluorobenzoyl chloride
- 2-Bromobenzoyl chloride
Comparison: 3-(2-Chlorobenzoyl)-5-fluoropyridine is unique due to the presence of both a 2-chlorobenzoyl group and a fluorine atom on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds that lack either the chlorobenzoyl or fluorine substituents .
Properties
Molecular Formula |
C12H7ClFNO |
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Molecular Weight |
235.64 g/mol |
IUPAC Name |
(2-chlorophenyl)-(5-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C12H7ClFNO/c13-11-4-2-1-3-10(11)12(16)8-5-9(14)7-15-6-8/h1-7H |
InChI Key |
LMCCZSBBZBFNFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CN=C2)F)Cl |
Origin of Product |
United States |
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